TNG348

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

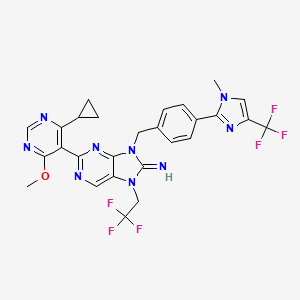

分子式 |

C27H23F6N9O |

|---|---|

分子量 |

603.5 g/mol |

IUPAC名 |

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-9-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-7-(2,2,2-trifluoroethyl)purin-8-imine |

InChI |

InChI=1S/C27H23F6N9O/c1-40-11-18(27(31,32)33)38-22(40)16-5-3-14(4-6-16)10-41-23-17(42(25(41)34)12-26(28,29)30)9-35-21(39-23)19-20(15-7-8-15)36-13-37-24(19)43-2/h3-6,9,11,13,15,34H,7-8,10,12H2,1-2H3 |

InChIキー |

NKGSHRLGUQURMS-UHFFFAOYSA-N |

正規SMILES |

CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

TNG348: A Synthetic Lethal Inhibitor of USP1 for HRD+ Cancers - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: TNG348 is a potent and selective, orally bioavailable, allosteric inhibitor of the deubiquitinating enzyme (DUB) ubiquitin-specific protease 1 (USP1).[1][2][3] It was developed by Tango Therapeutics to exploit the synthetic lethal relationship between USP1 inhibition and tumors harboring mutations in BRCA1/2 genes or other homologous recombination deficiencies (HRD).[4][5] Preclinical data demonstrated significant single-agent activity in HRD+ cancer models and strong synergistic effects when combined with PARP inhibitors (PARPi), even in models with acquired PARPi resistance.[2][4][6] However, the clinical development of this compound was discontinued due to observations of grade 3 and 4 liver toxicity in a Phase I/II clinical trial (NCT06065059).[4] This document provides a detailed technical overview of this compound's mechanism of action, preclinical data, and the experimental protocols used in its characterization.

Core Mechanism: Synthetic Lethality and USP1 Inhibition

USP1 plays a crucial role in DNA damage tolerance by deubiquitinating two key proteins: proliferating cell nuclear antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[7] Inhibition of USP1 leads to the accumulation of monoubiquitinated PCNA (ub-PCNA) and ub-FANCD2.[7] This disruption of the DNA repair process is particularly detrimental to cancer cells with pre-existing defects in homologous recombination, such as those with BRCA1/2 mutations, leading to synthetic lethality.[5]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced synthetic lethality in HRD+ cancer cells.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of USP1 and selective cytotoxicity in BRCA-mutant cell lines.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Biochemical Assay (Ub-Rho110) | USP1 | IC50 | 82 nM | [3] |

| Cellular PD Assay (ub-PCNA deubiquitination) | MDA-MB-436 (BRCA1-mutant) | IC50 | 95 nM | [3] |

| Cell Viability Assay | MDA-MB-436 (BRCA1-mutant) | IC50 | 68 nM | [3] |

| DUB Selectivity Screen (47 DUBs) | USP1 | % Inhibition @ 10 µM | Significant | [1][8] |

| DUB Selectivity Screen (46 other DUBs) | Other DUBs | % Inhibition @ 10 µM | Not significant | [1][8] |

| Kinase Selectivity Screen (468 kinases) | ULK3 | % Inhibition @ 10 µM | 89% | [1][8] |

| Kinase Selectivity Screen (467 other kinases) | Other Kinases | % Inhibition @ 10 µM | Not significant | [1][8] |

In Vivo Efficacy

This compound showed significant anti-tumor activity in patient-derived xenograft (PDX) models, both as a single agent and in combination with PARP inhibitors.

| PDX Model | Cancer Type | Genetic Background | Treatment | Outcome | Reference |

| Ovarian PDX | Ovarian Cancer | BRCA2-mutated | This compound (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.) | Synergy | [3] |

| Pancreatic PDX | Pancreatic Cancer | BRCA1-mutated | This compound (80 mg/kg, b.i.d.) + Olaparib (50 mg/kg, q.d.) | Synergy | [3] |

| Breast PDX | Triple-Negative Breast Cancer | BRCA-wt, HRD+ | This compound (100 mg/kg, q.d.) + Niraparib (30 mg/kg, q.d.) | Synergy | [3] |

| Breast PDX | Breast Cancer | BRCA1-mutated, PARPi-resistant | This compound (100 mg/kg, q.d.) + Olaparib (50 mg/kg, q.d.) | Overcame PARPi resistance | [3][6] |

Experimental Protocols

In Vitro Selectivity Profiling

A standardized workflow was used to assess the selectivity of this compound against a broad panel of DUBs and kinases.

Caption: Workflow for in vitro selectivity profiling of this compound.

Methodology:

-

DUB Profiling: this compound was screened at a single point concentration of 10 µM against a panel of 47 deubiquitinating enzymes using the Ubiquigent DUBprofiler™ service.[8]

-

Kinase Profiling: The Eurofins KINOMEscan™ scanMax platform was utilized to quantitatively measure interactions between this compound (at 10 µM) and 468 human kinases through an active site-directed competition binding assay.[8]

Clonogenic Survival Assay

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-436) were seeded in 6-well plates at a low density.

-

Treatment: Cells were treated with a 10-point threefold serial dilution of this compound, with a top concentration of 8 µM.[1]

-

Incubation: Plates were incubated for 10-21 days to allow for colony formation.[1]

-

Staining and Quantification: Colonies were fixed, stained with crystal violet, and counted.

-

Data Analysis: The dose-response curve was generated, and the area under the curve (AUC) was calculated and normalized.[1]

CRISPR-Cas9 Screens

Methodology:

-

Library Transduction: A whole-genome CRISPR-Cas9 library was introduced into Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436).[1]

-

Drug Treatment: The transduced cell population was treated with either DMSO (control) or this compound.

-

Genomic DNA Extraction and Sequencing: After a period of cell growth, genomic DNA was extracted, and the sgRNA sequences were amplified and sequenced to determine their relative abundance.

-

Data Analysis: Gene-level enrichment or depletion in the this compound-treated versus DMSO-treated cells was calculated to identify genes that confer sensitivity or resistance to the compound.[1]

In Vivo Xenograft Studies

Methodology:

-

Tumor Implantation: Patient-derived xenograft (PDX) models were established in immunocompromised mice.[8]

-

Treatment Groups: Mice were randomized into vehicle control, this compound single agent, PARP inhibitor single agent, and combination treatment groups.[6]

-

Drug Administration: this compound was administered orally (p.o.) once daily (q.d.) or twice daily (b.i.d.) at specified doses. PARP inhibitors (e.g., olaparib, niraparib) were also administered orally.[3]

-

Tumor Volume Measurement: Tumor growth was monitored regularly by measuring tumor volume.[6]

-

Data Analysis: Tumor growth inhibition was calculated and statistical significance was determined between treatment groups.[6]

Conclusion

This compound is a well-characterized, potent, and selective allosteric inhibitor of USP1 that demonstrated a clear synthetic lethal interaction with HRD+ cancers in preclinical models. Its mechanism of action, distinct from that of PARP inhibitors, provided a strong rationale for combination therapy, particularly in the context of PARPi resistance.[4][8] Despite the promising preclinical data, the development of this compound was halted due to unforeseen liver toxicity in early clinical trials.[4] The extensive preclinical characterization of this compound, however, provides valuable insights and a robust dataset for the continued exploration of USP1 as a therapeutic target in oncology.

References

- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tangotx.com [tangotx.com]

- 3. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]

- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

Allosteric Inhibition of USP1 by TNG348: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG348 is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). Developed by Tango Therapeutics, this compound was investigated for the treatment of cancers with mutations in BRCA1/2 and other homologous recombination deficiencies (HRD). The mechanism of this compound relies on the synthetic lethal relationship between USP1 inhibition and HRD. By inhibiting USP1, this compound prevents the deubiquitination of key substrates involved in DNA damage tolerance, such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). This leads to an accumulation of ubiquitinated PCNA, disruption of DNA replication and repair, and ultimately, selective cell death in cancer cells with compromised DNA repair pathways. Preclinical studies demonstrated significant synergy between this compound and PARP inhibitors (PARPi), even in models with acquired resistance to PARPi. However, the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase I/II clinical trial. This guide provides a comprehensive technical overview of the preclinical data and methodologies used to characterize this compound.

Introduction to USP1 and this compound

Ubiquitin-specific protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR). In complex with its cofactor UAF1, USP1 removes ubiquitin from substrates such as PCNA and FANCD2, which are essential for translesion synthesis (TLS) and the Fanconi anemia pathway, respectively. In cancers with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, cells become heavily reliant on other DNA repair pathways, including those regulated by USP1. Inhibition of USP1 in these HRD-positive cells creates a synthetic lethal phenotype, leading to catastrophic DNA damage and apoptosis.

This compound is a small molecule designed to allosterically inhibit USP1.[1] Its mechanism of action is distinct from that of PARP inhibitors, which also exploit synthetic lethality in HRD-positive cancers.[2] This difference in mechanism provides a strong rationale for combination therapy and for overcoming resistance to PARP inhibitors.[2]

Mechanism of Action

This compound binds to an allosteric pocket on the USP1 enzyme, inducing a conformational change that impedes its catalytic activity.[3] This non-competitive and reversible inhibition leads to the dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2).[4][5] The accumulation of ub-PCNA disrupts the normal process of DNA replication and repair, particularly in HRD-positive cancer cells that are already under significant replicative stress.[6][7]

The antitumor effect of this compound is primarily driven by the disruption of the translesion synthesis pathway through the accumulation of RAD18-dependent ubiquitinated PCNA.[4][7] While both this compound and PARP inhibitors are effective in HRD-positive tumors, their mechanisms of resistance are distinct. For example, loss of PARP1 confers resistance to PARP inhibitors but sensitizes cells to this compound.[4][7]

Caption: this compound allosterically inhibits the USP1/UAF1 complex.

Quantitative Data

The preclinical characterization of this compound generated a substantial amount of quantitative data, which is summarized in the tables below for clarity and ease of comparison.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Conditions | Reference |

| Biochemical IC50 (USP1 WT) | 82 nM | Ub-Rho110 assay | [3] |

| Biochemical IC50 (USP1 WT) | 98.5 nM | Ub-Rhod-110 assay | [4] |

| Biochemical IC50 (USP1 V156K mutant) | >100-fold selective vs WT | Biochemical Ub-Rho110 assay | [3] |

| Cellular IC50 (Ub-PCNA deubiquitination) | 95 nM | MDA-MB-436 cells | [3] |

| Cellular Viability IC50 | 68 nM | MDA-MB-436 cells | [3] |

| hERG Inhibition IC50 | 19.6 µM | N/A | [8] |

Table 2: Physicochemical and ADMET Properties of this compound

| Property | Value | Species/System | Reference |

| Molecular Weight | 604 g/mol | N/A | [8] |

| logD (pH 7.4) | 3.2 | N/A | [8] |

| Topological Polar Surface Area (TPSA) | 112 Ų | N/A | [8] |

| Intrinsic Clearance (Clint,hep) | <0.9 µL/min/10^6 cells | Human | [8] |

| Intrinsic Clearance (Clint,hep) | <0.9 µL/min/10^6 cells | Rat | [8] |

| Intrinsic Clearance (Clint,hep) | 1.2 µL/min/10^6 cells | Dog | [8] |

| Intrinsic Clearance (Clint,hep) | 1.0 µL/min/10^6 cells | Cynomolgus Monkey | [8] |

| Permeability (Papp) | 31 cm/s x 10^-6 | MDCKII monolayers | [8] |

| Plasma Protein Binding (% unbound) | 21% | Human | [8] |

| Plasma Protein Binding (% unbound) | 30% | Rat | [8] |

| Plasma Protein Binding (% unbound) | 21% | Dog | [8] |

| Plasma Protein Binding (% unbound) | 20% | Cynomolgus Monkey | [8] |

| Oral Bioavailability (F) | 74% | Rat | [8] |

| Oral Bioavailability (F) | 100% | Dog | [8] |

| Oral Bioavailability (F) | 67% | Cynomolgus Monkey | [8] |

| Half-life (t½) | 3.5 h | Rat | [8] |

| Half-life (t½) | 5.8 h | Dog | [8] |

| Half-life (t½) | 1.4 h | Cynomolgus Monkey | [8] |

| Clearance (CL) | 13 µL/min/kg | Rat | [8] |

| Clearance (CL) | 11 µL/min/kg | Dog | [8] |

| Clearance (CL) | 13.5 µL/min/kg | Cynomolgus Monkey | [8] |

Experimental Protocols

Detailed methodologies were crucial for the characterization of this compound. The key experimental protocols are outlined below.

Biochemical USP1 Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of this compound against the USP1/UAF1 complex.

-

Method:

-

Recombinant human USP1/UAF1 complex was used.

-

The fluorogenic substrate Ubiquitin-Rhodamine110 (Ub-Rho110) was utilized.

-

The assay was performed in a buffer system suitable for deubiquitinase activity.

-

This compound was serially diluted and incubated with the USP1/UAF1 complex.

-

The enzymatic reaction was initiated by the addition of Ub-Rho110.

-

The increase in fluorescence, resulting from the cleavage of Ub-Rho110 by USP1, was measured over time using a plate reader.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Ub-PCNA and Ub-FANCD2 Accumulation Assay

-

Objective: To confirm the on-target activity of this compound in a cellular context by measuring the accumulation of ubiquitinated substrates.

-

Method:

-

MDA-MB-436 (BRCA1-mutant) cells were cultured under standard conditions.

-

Cells were treated with a dose range of this compound for 24 hours.

-

Following treatment, cells were harvested and lysed.

-

Protein concentrations of the lysates were determined.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Western blotting was performed using primary antibodies specific for PCNA and FANCD2.

-

The membranes were then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

-

Densitometry was used to quantify the levels of mono-ubiquitinated PCNA and FANCD2 relative to total PCNA and FANCD2, respectively.

-

Clonogenic Cell Viability Assay

-

Objective: To assess the long-term cytotoxic effect of this compound on cancer cell lines.

-

Method:

-

A panel of 62 breast and ovarian cancer cell lines were used.[4]

-

Cells were seeded at a low density in 6-well plates.

-

After 24 hours, cells were treated with a 10-point, three-fold serial dilution of this compound (top dose of 8 µM).[6]

-

The cells were incubated for 10-21 days to allow for colony formation.[6]

-

Colonies were fixed and stained with crystal violet.

-

The number of colonies was counted, and the surviving fraction was calculated relative to vehicle-treated controls.

-

Dose-response curves were generated to determine the IC50 values.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound as a single agent and in combination with PARP inhibitors in a preclinical animal model.

-

Method:

-

Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models (e.g., MDA-MB-436) were established in immunocompromised mice.

-

Once tumors reached a specified size, mice were randomized into treatment groups.

-

This compound was administered orally (p.o.) at various doses (e.g., 80 mg/kg b.i.d., 100 mg/kg q.d.).[3][8]

-

PARP inhibitors (e.g., olaparib at 50 mg/kg p.o. q.d., niraparib at 30 mg/kg p.o. q.d.) were administered as single agents or in combination with this compound.[3]

-

Tumor volume and body weight were measured regularly throughout the study.

-

At the end of the study, tumors and plasma were collected for pharmacokinetic and pharmacodynamic analyses.

-

Caption: Preclinical to clinical workflow for this compound.

Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of this compound was its strong synergy with PARP inhibitors.[2][4] This synergy was observed in multiple HRD-positive cancer models, including those with BRCA1/2 mutations.[2] Importantly, the combination of this compound and a PARP inhibitor was effective in overcoming acquired resistance to PARP inhibitors in a PDX model.[2] CRISPR-based screens revealed that the synergistic effect is driven by the non-overlapping mechanisms of action of the two drug classes.[2]

Caption: this compound and PARPi induce synthetic lethality via distinct pathways.

Clinical Development and Discontinuation

This compound entered a Phase I/II clinical trial (NCT06065059) to evaluate its safety and efficacy in patients with BRCA1/2-mutant and other HRD-positive cancers, both as a single agent and in combination with the PARP inhibitor olaparib.[4][9] However, the development program was discontinued due to observations of grade 3/4 liver function abnormalities in patients who were on the study for more than eight weeks.[10][11][12] This unexpected liver toxicity led to the termination of the clinical trial.

Conclusion

This compound is a well-characterized allosteric inhibitor of USP1 with a clear mechanism of action and compelling preclinical data supporting its potential as a treatment for HRD-positive cancers. The demonstration of strong synergy with PARP inhibitors and its activity in PARPi-resistant models highlighted a promising therapeutic strategy. Despite the discontinuation of its clinical development due to liver toxicity, the extensive preclinical research on this compound provides a valuable foundation for the continued exploration of USP1 as a therapeutic target. The data and methodologies detailed in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. EMDB-47889: Cryo-EM structure of USP1-UAF1-Ubiquitin in complex with this compound - Yorodumi [pdbj.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tangotx.com [tangotx.com]

- 6. biortususa.com [biortususa.com]

- 7. Abstract B054: this compound, a selective USP1 inhibitor, shows strong preclinical combination activity with PARP inhibitors and other agents targeting DNA repair | Semantic Scholar [semanticscholar.org]

- 8. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]

- 9. drughunter.com [drughunter.com]

- 10. tangotx.com [tangotx.com]

- 11. tangotx.com [tangotx.com]

- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

TNG348: A Preclinical Deep Dive into a Novel USP1 Inhibitor for HRD+ Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: TNG348, a potent and selective allosteric inhibitor of ubiquitin-specific protease 1 (USP1), has demonstrated significant preclinical activity in homologous recombination deficient (HRD+) cancers, particularly in combination with PARP inhibitors (PARPi).[1][2][3] This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, synergistic effects with PARPi, and its activity in various cancer models. Despite its promising preclinical profile, it is important to note that the clinical development of this compound was discontinued due to observations of liver toxicity in patients.[1][3] This document serves as a scientific resource on the preclinical investigation of this compound.

Mechanism of Action: A Distinct Approach to Targeting HRD+ Cancers

This compound exerts its antitumor effects through a mechanism distinct from that of PARP inhibitors, offering a potential strategy to overcome PARPi resistance.[1][4][5] this compound is an allosteric, selective, and reversible inhibitor of USP1.[1][3] Inhibition of USP1 by this compound leads to the dose-dependent accumulation of ubiquitinated protein substrates, both in vitro and in vivo.[1][3]

CRISPR screens have revealed that this compound's antitumor activity stems from the disruption of the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][4][5] This is achieved through the interference with RAD18-dependent ubiquitination of Proliferating Cell Nuclear Antigen (PCNA).[1][4] Interestingly, while both this compound and PARP inhibitors selectively target HRD+ tumor cells, their mechanisms are discrete.[1][4] Notably, the knockout of PARP1, which confers resistance to PARP inhibitors, actually sensitizes cells to this compound treatment.[1][3][4]

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and cell death in HRD+ cancer cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | BRCA1/2 Status | HRD Status | Cellular PD IC50 (nM) | Viability IC50 (nM) |

| DLD-1 | Colorectal Cancer | BRCA2-/- | HRD+ | 95 | 68 |

| Additional cell line data would be populated here from full-text articles. |

Data from a representative HRD+ cell line is shown.[6] A comprehensive panel of 62 breast and ovarian cancer cell lines was tested, showing this compound is most active in BRCA mutant and HRD+ cells.[5]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | BRCA1/2 Status | Treatment | Tumor Growth Inhibition (%) | Observations |

| BR-05-0028 PDX | Triple-Negative Breast Cancer | BRCA1 Q544* | This compound + Olaparib | Not specified, but led to tumor regression | Overcame acquired PARPi resistance.[1][3][4] |

| Additional xenograft model data would be populated here from full-text articles. |

This compound in combination with PARP inhibitors resulted in tumor growth inhibition and regression in multiple mouse xenograft tumor models.[1][5]

Synergy with PARP Inhibitors

A significant finding in the preclinical evaluation of this compound is its robust synergy with PARP inhibitors.[1][2][7] This synergistic effect is observed in various HRD+ tumor models, including those with acquired resistance to PARP inhibitors.[1][2][4][7] The combination of this compound and a PARPi has been shown to lead to potent tumor growth inhibition and even regression in multiple mouse xenograft models.[1][3][5] This suggests that dual inhibition of USP1 and PARP could be a valuable therapeutic strategy for HRD+ cancers.

Experimental Protocols

The preclinical evaluation of this compound involved a range of in vitro and in vivo experimental methodologies.

1. Cell-Based Assays:

-

Clonogenic Assays: Used to assess the single-agent activity of this compound in a panel of 62 breast and ovarian cancer cell lines to determine sensitivity based on their HRD status.[5]

-

CRISPR Screens: Genome-wide CRISPR screens were employed to elucidate the mechanism of action of this compound and to identify genes that confer sensitivity or resistance to the compound.[1][4][5] These screens revealed the critical role of the translesion synthesis pathway.

2. In Vivo Models:

-

Xenograft and Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of this compound as a single agent and in combination with PARP inhibitors, various xenograft and PDX models of HRD+ cancers were utilized.[1][2][3] A notable model was the olaparib-resistant BR-05-0028 PDX model, which was generated by continuous treatment with olaparib.[3] In these studies, tumor growth inhibition and body weight were monitored to assess efficacy and tolerability.[2]

Caption: A typical workflow for a preclinical xenograft study to evaluate the efficacy of this compound.

Clinical Development and Discontinuation

A Phase 1/2 clinical trial (NCT06065059) was initiated to evaluate the safety, tolerability, and preliminary antitumor activity of this compound as a single agent and in combination with a PARP inhibitor in patients with BRCA1/2 mutant or other HRD+ advanced or metastatic solid tumors.[1][8][9] However, in May 2024, Tango Therapeutics announced the discontinuation of the this compound program due to Grade 3/4 liver function abnormalities observed in patients who were on the study for longer than eight weeks.

Conclusion

The preclinical data for this compound strongly supported its development as a novel therapeutic agent for HRD+ cancers. Its distinct mechanism of action and its potent synergy with PARP inhibitors, particularly in models of acquired resistance, highlighted its potential to address a significant unmet need in oncology.[1][2][7] While the clinical development of this compound was halted due to toxicity, the extensive preclinical characterization of this USP1 inhibitor provides a valuable foundation for the continued exploration of USP1 as a therapeutic target for HRD+ cancers.[1][3] The findings underscore the importance of this pathway and may guide the development of future USP1 inhibitors with improved safety profiles.

References

- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tangotx.com [tangotx.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tangotx.com [tangotx.com]

- 7. tangotx.com [tangotx.com]

- 8. A Phase 1/2, Multi-Center, Open-Label Study to Evaluate the Safety, Tolerability, and Preliminary Antitumor Activity of this compound Single Agent and in Combination with a PARP Inhibitor in Patients with BRCA ½ Mutant or Other HRD+ Advanced or Metastatic Solid Tumors. | Dana-Farber Cancer Institute [dana-farber.org]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

TNG348: A Preclinical and Clinical Overview of a Selective USP1 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG348, developed by Tango Therapeutics, is a potent, selective, and orally bioavailable allosteric inhibitor of ubiquitin-specific protease 1 (USP1). It was investigated as a potential therapeutic for cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD). The mechanism of this compound is centered on the principle of synthetic lethality, where the inhibition of USP1 in the context of a pre-existing HRD defect leads to cancer cell death. Preclinical studies demonstrated significant single-agent activity and strong synergy with PARP inhibitors (PARPi), even in models with acquired PARPi resistance. However, the clinical development of this compound was discontinued in May 2024 due to observations of Grade 3/4 liver function abnormalities in patients participating in the Phase 1/2 clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound.

Introduction to this compound

This compound is a small molecule inhibitor that targets USP1, a deubiquitinating enzyme (DUB) crucial for DNA damage repair.[1] In cancers with underlying HRD, such as those with BRCA1/2 mutations, the cells are particularly reliant on other DNA repair pathways for survival. By inhibiting USP1, this compound disrupts the translesion synthesis (TLS) pathway, a DNA damage tolerance mechanism, leading to catastrophic DNA damage and selective killing of these cancer cells.[2] Tango Therapeutics advanced this compound into a Phase 1/2 clinical trial (NCT06065059) to evaluate its safety and efficacy, both as a monotherapy and in combination with the PARP inhibitor olaparib.[3][4][5] Despite promising preclinical results, the trial was terminated due to liver toxicity, halting further development of the compound.[6]

Mechanism of Action

This compound functions as a selective, allosteric, and reversible inhibitor of USP1.[7][2] Its mechanism of action is multifaceted, primarily impacting the DNA damage response pathway.

-

Inhibition of PCNA and FANCD2 Deubiquitination: USP1's key substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). Monoubiquitination of PCNA is a critical step in initiating the TLS pathway. By inhibiting USP1, this compound prevents the deubiquitination of PCNA and FANCD2, leading to their accumulation in a ubiquitinated state.

-

Disruption of Translesion Synthesis: The sustained ubiquitination of PCNA disrupts the normal functioning of the TLS pathway, which is essential for bypassing DNA lesions during replication.[7][2]

-

Synthetic Lethality with HRD: In HRD-positive cancer cells, the combination of a compromised homologous recombination pathway and a disrupted TLS pathway via USP1 inhibition results in an accumulation of unresolved DNA damage, leading to cell cycle arrest and apoptosis.[7][1]

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrated potent and selective inhibition of USP1 in various in vitro assays.

| Assay Type | Cell Line / Target | Result | Reference |

| Cell Viability (IC50) | MDA-MB-436 (BRCA1 mutant) | 68.3 nM | |

| HCC1954 (BRCA1 WT) | No impact | [8] | |

| Cellular Pharmacodynamics (IC50) | MDA-MB-436 | 98.6 nM (ub-PCNA induction) | |

| DUB Panel Screen | 47 Deubiquitinating Enzymes | Selective for USP1 | [8] |

| Kinase Panel Screen | 468 Kinases | Selective against 467 kinases; significant interaction only with ULK3 kinase (89% inhibition at 10 µM) | [8] |

| Safety Target Panel | 78 Safety Targets | Inactive as an agonist or antagonist in 77 of 78 assays | [8] |

Cell Line Panel Activity

The activity of this compound was assessed in a panel of 62 breast and ovarian cancer cell lines. The results indicated that sensitivity to this compound was enriched in cell lines with BRCA mutations or an HRD-positive status.[7][9]

Synergy with PARP Inhibitors

A key finding from the preclinical evaluation of this compound was its synergistic activity with PARP inhibitors. This synergy was observed in both PARPi-sensitive and PARPi-resistant models.[7][2][10] The combination of this compound and a PARPi led to enhanced tumor cell killing, suggesting a complementary mechanism of action.

The following diagram illustrates the synthetic lethal interaction between this compound and PARP inhibitors in HRD-positive cancer cells.

Caption: In HRD+ cells, inhibiting both PARP and USP1 pathways leads to synthetic lethality.

In Vivo Efficacy

This compound demonstrated significant anti-tumor activity in in vivo xenograft models of BRCA-mutant and HRD-positive cancers.

| Model | Treatment | Outcome | Reference |

| BRCA1 mutant TNBC PDX (Parental PARPi-sensitive) | This compound (100 mg/kg QD) + Olaparib (50 mg/kg QD) | Strong synergy and tumor regression. | [11] |

| BRCA1 mutant TNBC PDX (Acquired PARPi resistance) | This compound (100 mg/kg QD) + Olaparib (50 mg/kg QD) | Restored sensitivity to PARP inhibitor and induced tumor regression. | [11] |

| BRCAwt HRD+ TNBC PDX | This compound (100 mg/kg QD) + Niraparib (30 mg/kg QD) | Synergistic tumor growth inhibition. | [11] |

Pharmacokinetics

Oral administration of this compound in tumor-bearing mice showed dose-dependent exposure. Dosing at 30 mg/kg once daily or 20 mg/kg twice daily resulted in free plasma concentrations above the in vitro IC50 for over eight hours.[7][8]

Experimental Protocols

In Vitro Deubiquitinase (DUB) and Kinase Screening

-

Objective: To assess the selectivity of this compound against a panel of DUBs and kinases.

-

Methodology:

-

This compound was screened at a single point concentration of 10 µM.

-

For DUB selectivity, the Ubiquigent DUBprofiler™ panel of 47 DUBs was used.

-

For kinase selectivity, the Eurofins KINOMEscan™ scanMax panel of 468 kinases was utilized, employing an active site-directed competition binding assay.

-

The percentage of inhibition was calculated relative to a vehicle control.

-

Cell Viability (Clonogenic) Assays

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Methodology:

-

Breast and ovarian cancer cell lines were seeded at a low density in 6-well plates.

-

Cells were treated with a 10-point threefold serial dilution of this compound, with a top dose of 8 µM.

-

The cells were incubated for 10-21 days to allow for colony formation.

-

Colonies were fixed, stained with crystal violet, and counted.

-

The IC50 values were calculated by non-linear regression of the dose-response curves.

-

CRISPR-Cas9 Screens

-

Objective: To identify genes that modulate sensitivity or resistance to this compound.

-

Methodology:

-

Cas9-expressing cancer cell lines (e.g., UWB1.289 and MDA-MB-436) were transduced with a gRNA library targeting DNA damage response genes.

-

The cell population was treated with either DMSO (vehicle) or this compound at a specific concentration (e.g., 100 or 200 nM).

-

Genomic DNA was extracted from surviving cells after a defined period.

-

The gRNA sequences were amplified by PCR and quantified by next-generation sequencing.

-

Genes whose knockout led to enrichment or depletion in the this compound-treated population were identified as resistance or sensitivity factors, respectively.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with PARP inhibitors in mouse models.

-

Methodology:

-

Human cancer cell lines or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice.

-

Once tumors reached a specified volume, mice were randomized into treatment groups.

-

This compound was administered orally, once or twice daily, at specified doses.

-

PARP inhibitors (e.g., olaparib, niraparib) were administered orally at their respective doses.

-

Tumor volume and body weight were measured regularly.

-

At the end of the study, tumors were harvested for pharmacodynamic analysis (e.g., Western blotting for ub-PCNA).

-

The following diagram provides a generalized workflow for the preclinical evaluation of this compound.

Caption: A simplified workflow from target identification to clinical trials for this compound.

Clinical Development and Discontinuation

Tango Therapeutics initiated a Phase 1/2 clinical trial (NCT06065059) for this compound in patients with BRCA1/2-mutant or other HRD+ advanced or metastatic solid tumors.[3][5] The study was designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with olaparib.[3][4]

However, in May 2024, Tango Therapeutics announced the discontinuation of the this compound program.[6] The decision was based on the observation of Grade 3/4 liver function abnormalities in patients who had been on the study for more than eight weeks.[6] At the time of discontinuation, no patients had yet received the combination of this compound and olaparib.

Conclusion

This compound was a promising, selectively targeted therapy for HRD-positive cancers, with a strong preclinical rationale and demonstrated efficacy in in vitro and in vivo models. Its ability to synergize with PARP inhibitors, particularly in resistant settings, highlighted its potential to address a significant unmet need in oncology. However, the emergence of liver toxicity in early clinical development led to the cessation of the program. While this compound itself will not be further developed, the extensive preclinical characterization and the mechanistic insights gained from its study provide a valuable foundation for the continued exploration of USP1 as a therapeutic target in oncology. The journey of this compound underscores the critical importance of translating preclinical findings to the clinic and the unforeseen challenges that can arise in drug development.

References

- 1. drughunter.com [drughunter.com]

- 2. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. NCT06065059 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 6. Tango Therapeutics Announces Discontinuation of this compound Program | Tango Therapeutics, Inc [ir.tangotx.com]

- 7. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. tangotx.com [tangotx.com]

- 11. tangotx.com [tangotx.com]

TNG348: A Comprehensive Technical Guide to a Selective Allosteric USP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

TNG348 is an orally bioavailable, selective, and reversible allosteric inhibitor of ubiquitin-specific protease 1 (USP1).[1][2] Developed by Tango Therapeutics, this compound was designed to exploit the synthetic lethality between USP1 inhibition and homologous recombination deficiency (HRD), a common vulnerability in cancers with BRCA1/2 mutations.[3][4] Preclinical studies demonstrated its potential as a monotherapy and in combination with PARP inhibitors for the treatment of HRD-positive (HRD+) and BRCA1/2-mutant cancers.[3][5] this compound inhibits USP1's deubiquitinating activity, leading to the accumulation of ubiquitinated PCNA and FANCD2, which disrupts DNA repair processes and induces tumor cell death.[6][7] Despite promising preclinical data, the clinical development of this compound was halted due to instances of liver toxicity observed in a Phase I/II clinical trial.[2][8] This guide provides a detailed overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the following chemical identity and properties.[4][9]

| Property | Value | Reference |

| Chemical Formula | C₂₇H₂₃F₆N₉O | [4][9] |

| Molecular Weight | 603.53 g/mol | [4][9] |

| CAS Number | 2839740-79-1 | [4] |

| SMILES | CN1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4N(C3=N)CC(F)(F)F)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F | [4] |

| logD (pH 7.4) | 3.2 | [10] |

| Topological Polar Surface Area (TPSA) | 112 Ų | [10] |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective allosteric inhibitor of USP1.[1][3] USP1 is a deubiquitinating enzyme (DUB) that, in complex with its cofactor UAF1, plays a critical role in DNA damage tolerance by deubiquitinating Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[1][6]

The inhibition of USP1 by this compound disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[1][2] This leads to an accumulation of monoubiquitinated PCNA and FANCD2, resulting in replication fork degradation, inhibition of DNA repair, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations or other homologous recombination deficiencies.[5][6][7]

Signaling Pathway Diagram

References

- 1. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tangotx.com [tangotx.com]

- 4. trial.medpath.com [trial.medpath.com]

- 5. tangotx.com [tangotx.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Facebook [cancer.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medkoo.com [medkoo.com]

- 10. TNG-348, a potent allosteric USP1 inhibitor for the treatment of BRAC1/2-mutant or HRD-positive cancers | BioWorld [bioworld.com]

TNG348: An In-Depth Technical Guide to its In Vitro Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TNG348 is a potent and selective, orally bioavailable allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] This deubiquitinating enzyme plays a critical role in DNA damage repair, particularly in the Fanconi anemia and translesion synthesis pathways.[3] this compound's mechanism of action centers on the inhibition of USP1, leading to the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][4] This disruption of DNA repair processes induces synthetic lethality in tumors with homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations.[2][5] Preclinical data demonstrates that this compound exhibits selective cytotoxicity in these cancer cell lines and acts synergistically with PARP inhibitors, even in models with acquired PARP inhibitor resistance.[2][4][6] Although clinical development was discontinued due to liver toxicity, the preclinical and mechanistic data for this compound provide a strong rationale for the continued exploration of USP1 as a therapeutic target.[5][7]

Quantitative Pharmacodynamic Data

The in vitro activity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Conditions | Reference |

| USP1 Inhibition IC50 | 98.5 nmol/L | Biochemical assay with Ub-Rhod-110 substrate | [5] |

| ub-PCNA Induction IC50 | 98.6 nmol/L | AlphaLISA in MDA-MB-436 cells | [4][8] |

| Cell Line | Genotype | Effect | Concentration | Reference |

| MDA-MB-436 | BRCA1 mutant | Dose-dependent accumulation of ub-PCNA and ub-FANCD2 | Not specified | [4] |

| BRCA1/2 mutant cell lines | BRCA1/2 mutant | Selective cytotoxicity | 30 nM, 300 nM | [1] |

| Breast and Ovarian cancer cell lines | BRCA1/2 mutant and HRD+ | Loss of viability | Not specified | [2] |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of the USP1-UAF1 complex. By binding to a cryptic pocket on USP1, it prevents the deubiquitination of its key substrates, PCNA and FANCD2.[5] The accumulation of monoubiquitinated PCNA (ub-PCNA) is a critical pharmacodynamic biomarker of this compound activity.[4] This accumulation disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance.[5][7] In cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the inability to properly repair DNA damage via homologous recombination, coupled with the this compound-mediated disruption of TLS, leads to synthetic lethality and cell death.[5]

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and extension of these findings.

USP1 Inhibition Assay

A biochemical assay is utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against the USP1/UAF1 complex.

Caption: Workflow for the USP1 inhibition assay.

Protocol:

-

Recombinant USP1/UAF1 complex is incubated with a fluorescent ubiquitin substrate, such as Ub-Rhodamine-110.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature.

-

The fluorescence intensity, which is proportional to the deubiquitinating activity of USP1, is measured using a plate reader.

-

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular ub-PCNA AlphaLISA Assay

An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is employed to quantify the levels of ubiquitinated PCNA in cells following treatment with this compound.

Caption: Workflow for the cellular ub-PCNA AlphaLISA assay.

Protocol:

-

MDA-MB-436 cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of this compound for a specified duration.

-

Following treatment, the cells are lysed to release cellular proteins.

-

The cell lysate is incubated with AlphaLISA acceptor beads conjugated to an anti-PCNA antibody and donor beads conjugated to an anti-ubiquitin antibody.

-

In the presence of ub-PCNA, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation.

-

The signal is measured using an AlphaScreen-compatible plate reader.

-

The IC50 for ub-PCNA induction is determined from the dose-response curve.

Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound.

Protocol:

-

Breast and ovarian cancer cell lines, including those with and without BRCA1/2 mutations, are seeded at low density in multi-well plates.

-

Cells are treated with serial dilutions of this compound.

-

The cells are incubated for a period of 10-21 days to allow for colony formation.

-

Colonies are fixed and stained with crystal violet.

-

The number and area of colonies are quantified to determine the dose-dependent effect of this compound on cell survival.

-

The area under the dose-response curve (AUC) is calculated to compare the sensitivity of different cell lines.[4]

Western Blotting for Pharmacodynamic Markers

Western blotting is used to qualitatively and semi-quantitatively assess the levels of ubiquitinated proteins.

Protocol:

-

Cells are treated with this compound as described for the AlphaLISA assay.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for PCNA, FANCD2, and USP1.

-

Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

-

An increase in the molecular weight of PCNA and FANCD2 bands indicates an accumulation of their ubiquitinated forms. A reduction in the autocleaved fragment of USP1 can also be observed.[4]

Conclusion

The in vitro pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of USP1, leading to the accumulation of key DNA damage response proteins. This mechanism translates to selective cytotoxicity in cancer cells with homologous recombination deficiency. The detailed experimental protocols provided herein offer a framework for the further investigation of USP1 inhibitors and their potential as targeted cancer therapeutics. While the clinical development of this compound has been halted, the compelling preclinical data underscore the promise of USP1 inhibition as a therapeutic strategy, particularly in combination with PARP inhibitors, for HRD-positive cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. tangotx.com [tangotx.com]

- 3. Facebook [cancer.gov]

- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. tangotx.com [tangotx.com]

- 7. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for TNG348 in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG348 is an orally bioavailable, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 plays a critical role in DNA repair and damage tolerance pathways. This compound's mechanism of action involves the inhibition of USP1-mediated deubiquitination of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1] This disruption of the DNA damage response induces synthetic lethality in cancer cells with pre-existing defects in DNA repair, particularly those with mutations in BRCA1/2 genes or other forms of homologous recombination deficiency (HRD).[2][3] Preclinical studies have demonstrated the potential of this compound as a monotherapy and in combination with PARP inhibitors for the treatment of breast and ovarian cancers.[2][3]

These application notes provide detailed protocols for utilizing this compound in breast cancer cell line models to assess its efficacy and mechanism of action.

Data Presentation

This compound IC50 Values in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various breast cancer cell lines, highlighting its selectivity for cells with BRCA mutations.

| Cell Line | Subtype | BRCA1/2 Status | IC50 (nM) | Notes |

| MDA-MB-436 | Triple-Negative | BRCA1 mutant | 68.3 | Highly sensitive to this compound.[3] |

| HCC1954 | HER2+ | BRCA1 WT | No impact | Demonstrates selectivity for BRCA-mutant cells.[3] |

| SUM149PT | Triple-Negative | BRCA1 mutant | - | Expected to be sensitive based on HRD status. |

| MCF7 | Luminal A | BRCA1/2 WT | - | Expected to be less sensitive. |

| T-47D | Luminal A | BRCA1/2 WT | - | Expected to be less sensitive. |

| MDA-MB-231 | Triple-Negative | BRCA1/2 WT | - | Expected to be less sensitive. |

Note: Further internal studies are recommended to establish IC50 values in a broader panel of breast cancer cell lines.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-436, HCC1954)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.

-

Incubate for 72-120 hours.

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of treated wells to the DMSO control wells.

-

Plot the normalized values against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

PBS

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to adhere overnight.

-

-

This compound Treatment:

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) or a DMSO control.

-

Incubate for 10-14 days, replacing the medium with freshly prepared this compound or control medium every 2-3 days.

-

-

Colony Staining and Counting:

-

After the incubation period, wash the wells twice with PBS.

-

Fix the colonies with 1 mL of methanol for 10 minutes.

-

Remove the methanol and stain with 1 mL of crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells).

-

-

Data Analysis:

-

Calculate the surviving fraction for each treatment by dividing the average number of colonies in the treated wells by the average number of colonies in the control wells.

-

Plot the surviving fraction against the this compound concentration.

-

Western Blotting for Ubiquitinated PCNA and FANCD2

This protocol details the detection of ubiquitinated forms of PCNA and FANCD2, key pharmacodynamic markers of this compound activity.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-PCNA

-

Anti-FANCD2

-

Anti-Ubiquitin

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 30 nM, 300 nM) or DMSO for 24 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Immunoblotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Look for an increase in the higher molecular weight bands corresponding to mono- and poly-ubiquitinated PCNA and FANCD2 in this compound-treated samples.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, thereby disrupting DNA repair pathways.

Experimental Workflow for this compound Efficacy Testing

Caption: Workflow for evaluating the efficacy and mechanism of this compound in breast cancer cell lines.

References

Application Notes and Protocols: In Vivo Xenograft Models for Testing TNG348 Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TNG348 is an orally available, potent, and selective allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2][3] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage repair and tolerance pathways.[3] By inhibiting USP1, this compound prevents the deubiquitination of key substrates such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), thereby disrupting DNA repair processes.[2][4] This mechanism induces synthetic lethality in tumors with Homologous Recombination Deficiency (HRD), such as those harboring BRCA1/2 mutations.[1][5]

Preclinical studies have demonstrated that this compound has single-agent anti-tumor activity and also exhibits strong synergy in combination with PARP inhibitors (PARPi) in various xenograft models of breast, ovarian, and pancreatic cancers.[1][4][6][7] This includes models that have developed acquired resistance to PARPi, highlighting a potential strategy to overcome this clinical challenge.[1][5][8]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in xenograft models, both as a monotherapy and in combination with a PARP inhibitor.

Note on Clinical Development: It is important to note that the clinical development of this compound was discontinued due to observations of liver toxicity in a Phase 1/2 clinical trial.[9][10][11] The following protocols are provided for preclinical research and mechanistic study purposes.

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is centered on the inhibition of USP1, which leads to the accumulation of ubiquitinated PCNA and FANCD2. This disrupts the translesion synthesis (TLS) pathway of DNA damage tolerance, a critical survival mechanism for cancer cells, particularly those with HRD.[4][5] The resulting replicative stress and accumulation of DNA damage leads to selective cell death in these vulnerable cancer cells.

Caption: this compound inhibits USP1, leading to accumulation of ub-PCNA, fork degradation, and synthetic lethality in HRD+ cells.

Experimental Protocols

A typical in vivo xenograft study to evaluate this compound efficacy follows a standardized workflow from cell preparation to data analysis.

Caption: Standard workflow for an in vivo xenograft study to test this compound efficacy.

Protocol 1: Cell Line Selection and Culture

-

Cell Line Selection : Choose appropriate human cancer cell lines with known HRD status. Examples include:

-

BRCA1-mutant : MDA-MB-436 (breast), UWB1.289 (ovarian).

-

BRCA2-mutant : Capan-1 (pancreatic).

-

HRD-positive (BRCA-wt) : Cell lines with documented HRD scores.

-

Control (HR-proficient) : Cell lines known to be wild-type for key HR genes (e.g., BRCA1/2).

-

-

Culture Conditions : Culture cells in recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Preparation for Implantation : Harvest cells during the logarithmic growth phase using trypsin. Wash cells with sterile PBS and resuspend in a 50:50 mixture of PBS and Matrigel® at a final concentration of 5-10 x 10⁷ cells/mL. Keep on ice until implantation.

Protocol 2: In Vivo Xenograft Model Establishment

-

Animal Models : Use female immunodeficient mice, such as athymic Nude (Nu/Nu) or NOD-scid gamma (NSG) mice, aged 6-8 weeks.

-

Implantation : Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring :

-

Allow tumors to establish and grow.

-

Measure tumors 2-3 times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

-

Monitor animal body weight and general health concurrently.

-

-

Randomization : Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) with similar mean tumor volumes.

Protocol 3: Treatment Regimen

-

Treatment Groups :

-

Group 1 : Vehicle Control (e.g., 0.5% methylcellulose)

-

Group 2 : this compound (e.g., 30-100 mg/kg, daily oral gavage)[9]

-

Group 3 : PARP Inhibitor (e.g., Olaparib, 50 mg/kg, daily oral gavage)

-

Group 4 : this compound + PARP Inhibitor (dosed as per single agents)

-

-

Drug Formulation : Formulate this compound and the PARP inhibitor in a suitable vehicle for oral administration.

-

Administration : Administer treatments daily via oral gavage for a specified period (e.g., 21-28 days).

Protocol 4: Efficacy and Tolerability Assessment

-

Tumor Growth Inhibition (TGI) : Continue to measure tumor volume and body weight 2-3 times per week throughout the study. TGI is the primary efficacy endpoint.

-

Endpoint Criteria : The study may be terminated for individual animals or entire groups based on:

-

Tumor volume exceeding a predetermined limit (e.g., 2000 mm³).

-

Significant body weight loss (>20%).

-

Signs of excessive toxicity or distress.

-

Completion of the planned treatment duration.

-

-

Tissue Collection : At the study endpoint, euthanize mice and collect tumors and blood (for plasma). A portion of the tumor can be flash-frozen in liquid nitrogen for biomarker analysis and another portion fixed in formalin for immunohistochemistry (IHC).

Protocol 5: Pharmacodynamic (PD) Biomarker Analysis

-

Western Blot/IHC : Analyze tumor lysates or sections for key biomarkers to confirm the mechanism of action.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Summary of Tumor Growth Inhibition (TGI)

| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent TGI (%) | P-value (vs. Vehicle) |

|---|---|---|---|---|

| Vehicle Control | 10 | 1850 ± 150 | - | - |

| This compound (50 mg/kg) | 10 | 925 ± 110 | 50 | <0.01 |

| PARPi (50 mg/kg) | 10 | 1017 ± 125 | 45 | <0.01 |

| this compound + PARPi | 10 | 277 ± 65 | 85 | <0.001 |

Percent TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.

Table 2: Body Weight and Tolerability Assessment

| Treatment Group | N | Initial Mean Body Weight (g) ± SEM | Final Mean Body Weight (g) ± SEM | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |

|---|---|---|---|---|---|

| Vehicle Control | 10 | 22.5 ± 0.5 | 24.1 ± 0.6 | 0 | 0 |

| This compound (50 mg/kg) | 10 | 22.4 ± 0.4 | 23.5 ± 0.5 | -1.5 | 0 |

| PARPi (50 mg/kg) | 10 | 22.6 ± 0.5 | 23.8 ± 0.6 | -1.0 | 0 |

| this compound + PARPi | 10 | 22.5 ± 0.4 | 22.9 ± 0.7 | -3.2 | 0 |

Preclinical data suggests this compound is generally well-tolerated in mice with no significant body weight loss observed.[1]

Table 3: Pharmacodynamic Biomarker Analysis (Tumor Tissue)

| Treatment Group | Relative ub-PCNA Level (Fold Change vs. Vehicle) | Relative γH2AX Level (Fold Change vs. Vehicle) |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| This compound (50 mg/kg) | 4.5 | 3.0 |

| PARPi (50 mg/kg) | 1.2 | 3.5 |

| this compound + PARPi | 5.1 | 8.2 |

Data are representative and based on expected outcomes from Western Blot quantification.

References

- 1. tangotx.com [tangotx.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tangotx.com [tangotx.com]

- 6. ozmosi.com [ozmosi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. tangotx.com [tangotx.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ASCO 2024 preview – two strikes against USP1 | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]

Determining the IC50 of TNG348 in Ovarian Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of TNG348, a selective, allosteric inhibitor of Ubiquitin-Specific Protease 1 (USP1), in ovarian cancer cell lines. This compound has demonstrated preclinical activity, particularly in cancers with mutations in BRCA1/2 or other homologous recombination deficiencies (HRD).[1][2] These protocols are intended to guide researchers in assessing the potency of this compound in relevant ovarian cancer models, a critical step in preclinical drug evaluation.

Introduction to this compound and its Mechanism of Action

This compound is a potent and selective inhibitor of USP1, a deubiquitinating enzyme that plays a crucial role in DNA damage repair pathways.[1][2] Specifically, USP1 removes ubiquitin from Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2), two key proteins involved in translesion synthesis and the Fanconi Anemia pathway. By inhibiting USP1, this compound prevents the deubiquitination of PCNA and FANCD2, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair, stalls replication forks, and ultimately induces synthetic lethality in cancer cells that are heavily reliant on these pathways due to pre-existing defects in other DNA repair mechanisms, such as those caused by BRCA1/2 mutations.[3] this compound has shown synergistic effects when used in combination with PARP inhibitors.[1]

Data Presentation: this compound IC50 in Ovarian Cancer Cell Lines

| Cell Line | Histological Subtype | BRCA1/2 Status | HRD Status | Reported/Expected this compound IC50 (nM) | Notes |

| UWB1.289 | Serous | BRCA1 Mutant | HRD-positive | Highly Sensitive (IC50 in low nM range expected) | Known to be sensitive to agents targeting DNA repair deficiencies.[5] |

| OVCAR-3 | Adenocarcinoma | BRCA1/2 Wild-Type | HRD-negative (CCNE1 amplified) | Moderately Sensitive | CCNE1 amplification can induce replication stress, potentially sensitizing cells to USP1 inhibition.[5] |

| A2780 | Undifferentiated | BRCA1/2 Wild-Type | HRD-negative | Less Sensitive (IC50 in higher nM to µM range expected) | Generally considered sensitive to platinum-based chemotherapy. |

| SKOV3 | Adenocarcinoma | BRCA1/2 Wild-Type | HRD-negative | Less Sensitive (IC50 in higher nM to µM range expected) | Known to be a hardy and relatively chemoresistant cell line. |

Note: The IC50 values are highly dependent on the assay conditions (e.g., incubation time, cell density, assay type). The values presented are for illustrative purposes and should be determined experimentally for the specific cell lines and conditions of interest.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: this compound inhibits USP1, leading to the accumulation of ubiquitinated PCNA and FANCD2, which impairs DNA repair and induces apoptosis in HRD+ cancer cells.

Experimental Workflow for IC50 Determination

Caption: A stepwise workflow for determining the IC50 of this compound in ovarian cancer cell lines using a cell viability assay.

Experimental Protocols

Protocol 1: Cell Culture of Ovarian Cancer Cell Lines

Materials:

-

Ovarian cancer cell lines (e.g., OVCAR3, A2780, SKOV3, UWB1.289)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Maintain ovarian cancer cell lines in the recommended culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Culture the cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them into new flasks at the recommended split ratio.

-

Regularly check for mycoplasma contamination.

Protocol 2: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO)

-

Ovarian cancer cells in logarithmic growth phase

-

White, opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells per well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Include a vehicle control (medium with the same concentration of DMSO as the drug-treated wells) and a no-cell control (medium only for background measurement).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations or vehicle control.

-

-

Incubation:

-

Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.

-

-

Cell Viability Measurement:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from the no-cell control wells) from all other readings.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the normalized cell viability against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to evaluate the potency of this compound in ovarian cancer cell lines. Accurate determination of the IC50 is a fundamental step in understanding the therapeutic potential of this novel USP1 inhibitor and for designing further preclinical studies. Given the mechanism of action of this compound, it is recommended to test its activity in a panel of ovarian cancer cell lines with well-characterized genetic backgrounds, particularly regarding their BRCA and HRD status, to fully elucidate its spectrum of activity.

References

- 1. tangotx.com [tangotx.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of this compound: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. tangotx.com [tangotx.com]

Application Notes and Protocols for Western Blot Analysis of USP1 Inhibition by TNG348

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2)[1][2]. Inhibition of USP1 has emerged as a promising therapeutic strategy, particularly for cancers with homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations[3][4]. TNG348 is a potent and selective, allosteric inhibitor of USP1[1][2][5]. Preclinical studies have demonstrated that this compound induces a dose-dependent accumulation of ubiquitinated PCNA (ub-PCNA) and ubiquitinated FANCD2 (ub-FANCD2), leading to synthetic lethality in HRD+ cancer cells[1][3].